3,7-Dimethyl-1-octene

Description

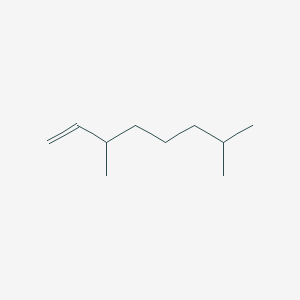

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXTZYRIJKDCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871109 | |

| Record name | 3,7-Dimethyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-01-4 | |

| Record name | 3,7-Dimethyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloct-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyloct-1-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,7-Dimethyl-1-octene chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,7-Dimethyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aliphatic, branched-chain alkene. It is a monoterpene, a class of organic compounds derived from isoprene, and is found in nature, including in wormwood.[1] This compound and its derivatives are of interest in the flavor and fragrance industry and serve as versatile intermediates in organic synthesis.[2] For instance, it is a precursor in the synthesis of 2,6-Dimethylheptanoyl-CoA Sodium Salt, a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), which is significant in the study of branched-chain fatty acid oxidation.[2] Its chemical structure, featuring a terminal double bond and a chiral center at the 3-position, makes it a subject of study in stereoselective reactions such as catalytic hydrogenation.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [3][4] |

| Molecular Weight | 140.27 g/mol | |

| CAS Registry Number | 4984-01-4 | [3] |

| Boiling Point | 154-156 °C (at 760 mmHg) | |

| Density | 0.733 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.417 | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Water Solubility | 1.384 mg/L at 25 °C (estimated) | [1] |

| Appearance / Odor | Liquid with a woody, piney, herbaceous odor | [1] |

| Storage Temperature | 2-8°C | |

| SMILES String | CC(C)CCCC(C)C=C | |

| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key characterization experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this temperature is constant during boiling.

-

Method 1: Simple Distillation

-

A sample of this compound (a few mL) is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The flask is connected to a distillation head, which is fitted with a thermometer and a condenser. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded.

-

The temperature that remains constant as the vapor distills and condenses into a receiving flask is recorded as the boiling point.[1]

-

-

Method 2: Micro Boiling Point (Capillary Method)

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6][7]

-

Determination of Density

Density is the mass of a substance per unit volume.

-

Method: Mass and Volume Measurement

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass.[8]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

-

The cylinder containing the liquid is reweighed to find the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[10][11] For higher accuracy, measurements should be repeated and averaged.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance.

-

Method: Abbe Refractometer

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).

-

Light is directed through the sample, and the eyepiece is adjusted until the field of view shows a distinct light and dark boundary.

-

The control knob is turned to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[12][13]

-

Reactivity and Characterization Workflow

Catalytic Hydrogenation Pathway

This compound, as an alkene, readily undergoes catalytic hydrogenation to yield the corresponding alkane, 2,6-dimethyloctane. However, studies have shown that with certain catalysts, such as palladium, double bond migration can occur as a competing reaction, which can lead to racemization if the starting material is chiral.[14]

Caption: Catalytic hydrogenation of this compound.

Standard Characterization Workflow

The workflow for the characterization of a known organic liquid like this compound involves a series of logical steps to confirm its identity and purity. This process integrates physical property measurements with spectroscopic analysis.

Caption: Standard workflow for chemical characterization.

References

- 1. vernier.com [vernier.com]

- 2. This compound | 4984-01-4 [chemicalbook.com]

- 3. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. embibe.com [embibe.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. youtube.com [youtube.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

- 14. lookchem.com [lookchem.com]

An In-depth Technical Guide to 3,7-Dimethyl-1-octene (CAS: 4984-01-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octene is a branched-chain aliphatic alkene. While not extensively studied for direct biological activity, its significance in chemical synthesis, particularly as a precursor to molecules involved in metabolic pathways, makes it a compound of interest for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling, synthesis and reactivity, and its role as a synthetic intermediate for biologically relevant compounds.

Chemical and Physical Properties

This compound is a flammable liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4984-01-4 | [1][2] |

| Molecular Formula | C10H20 | [3][4] |

| Molecular Weight | 140.27 g/mol | [3][5] |

| IUPAC Name | 3,7-dimethyloct-1-ene | [3] |

| Synonyms | 2,6-Dimethyl-7-octene, Diisoamylene | [6] |

| Appearance | Colorless liquid | - |

| Boiling Point | 154-156 °C | [2] |

| Density | 0.733 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.417 | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in organic solvents. | - |

| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N | |

| SMILES | CC(C)CCCC(C)C=C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is often found in subscription-based databases, the following provides an overview of expected spectral features.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to vinyl protons (~4.8-5.8 ppm), a methine proton adjacent to the double bond (~2.0 ppm), aliphatic methylene (B1212753) and methine protons (~1.0-1.7 ppm), and methyl protons (~0.8-1.0 ppm). The integration of these signals would confirm the number of protons in each environment. |

| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond (~114 and ~145 ppm), and a series of signals for the sp³ hybridized carbons of the alkyl chain. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretching (~1640 cm⁻¹), vinylic =C-H stretching (~3075 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would show characteristic losses of alkyl fragments. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard | GHS Pictogram | Precautionary Statements |

| Flammable liquid and vapor (Category 3) | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Synthesis and Reactivity

This compound can be synthesized through various established organic chemistry methods. A common and logical approach involves the Wittig reaction, starting from citronellal (B1669106).

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. In this case, citronellal can be reacted with methylenetriphenylphosphorane (B3051586) to yield this compound.

Experimental Protocol (Representative):

This is a general procedure for a Wittig reaction and would require optimization for this specific synthesis.

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, methylenetriphenylphosphorane. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: A solution of citronellal in the same anhydrous solvent is then added slowly to the ylide solution at a low temperature.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

Key Reactions of the Alkene Moiety

The terminal double bond in this compound is the primary site of its reactivity, allowing for a variety of synthetic transformations.

-

Hydroboration-Oxidation: This two-step reaction converts the alkene to the corresponding anti-Markovnikov alcohol, 3,7-dimethyloctan-1-ol. This is a useful transformation for introducing a primary alcohol group at the terminal position.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2-(2,6-dimethylhexyl)oxirane. Epoxides are versatile intermediates in organic synthesis.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), yields 2,6-dimethylheptanal and formaldehyde. An oxidative workup would yield 2,6-dimethylheptanoic acid.

Role as a Synthetic Intermediate and Biological Relevance

The primary importance of this compound in the context of life sciences and drug development lies in its utility as a synthetic building block. It serves as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA.[2] This molecule is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), an enzyme that plays a crucial role in the mitochondrial beta-oxidation of branched-chain fatty acids.

Synthesis of 2,6-Dimethylheptanoyl-CoA

A plausible synthetic route from this compound to 2,6-Dimethylheptanoyl-CoA is outlined below.

Experimental Protocol (Conceptual):

-

Oxidative Cleavage: this compound would undergo ozonolysis with an oxidative workup (e.g., using hydrogen peroxide) to yield 2,6-dimethylheptanoic acid.

-

Acid Chloride Formation: The carboxylic acid would then be activated, for example, by treatment with oxalyl chloride or thionyl chloride, to form the more reactive acid chloride, 2,6-dimethylheptanoyl chloride.

-

Thioesterification: Finally, the acid chloride would be reacted with Coenzyme A to form the target thioester, 2,6-Dimethylheptanoyl-CoA.

Branched-Chain Fatty Acid Beta-Oxidation Pathway

2,6-Dimethylheptanoyl-CoA enters the mitochondrial beta-oxidation pathway, where it is processed by a series of enzymes to generate acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The initial and rate-limiting step is catalyzed by acyl-CoA dehydrogenases.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. While it does not appear to have direct applications in drug development, its role as a precursor to substrates for key metabolic enzymes, such as long-chain acyl-CoA dehydrogenase, makes it a valuable tool for researchers studying fatty acid metabolism and related disorders. The synthetic routes and reactions outlined in this guide provide a foundation for its use in the synthesis of more complex and biologically active molecules. As with all chemicals, proper safety precautions should be observed during its handling and use.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4984-01-4 [chemicalbook.com]

- 3. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]

- 5. (r)-3,7-Dimethyl-1-octene | C10H20 | CID 22805578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 4984-01-4 [thegoodscentscompany.com]

An In-depth Technical Guide to 3,7-Dimethyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octene, a monoterpene of interest in various chemical and biological research fields. This document details its chemical identity, physicochemical properties, spectroscopic data, synthesis and analysis protocols, and its role in biochemical pathways.

Chemical Identity and Synonyms

This compound is a branched-chain alkene with the molecular formula C₁₀H₂₀.[1][2] It is also known by several other names, which are listed in the table below. The IUPAC name for the achiral molecule is 3,7-Dimethyloct-1-ene.[1] Stereoisomers are designated as (R)-3,7-dimethyloct-1-ene and (S)-3,7-dimethyloct-1-ene.[3]

| Identifier Type | Value |

| IUPAC Name | 3,7-Dimethyloct-1-ene[1] |

| Synonyms | 2,6-Dimethyl-7-octene, Diisoamylene, 1-Octene, 3,7-dimethyl-[4][5] |

| CAS Number | 4984-01-4[2] |

| Molecular Formula | C₁₀H₂₀[2] |

| Molecular Weight | 140.27 g/mol [1][2] |

| InChI Key | KSXTZYRIJKDCEA-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Boiling Point | 154-156 °C | [7] |

| Density | 0.733 g/mL at 20 °C | [7] |

| Refractive Index (n20/D) | 1.417 | [8] |

| Flash Point | 43.8 °C | Not explicitly cited |

| Storage Temperature | 2-8 °C | [7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are available from various databases.[1]

-

¹³C NMR: Spectra are available for reference.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] The fragmentation pattern is key to its identification.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available and can be used for functional group identification.[4][8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (Dehydrolinalool). This can be achieved in a two-step process starting from 6-Methyl-5-hepten-2-one.

Step 1: Ethynylation of 6-Methyl-5-hepten-2-one to form 3,7-dimethyloct-6-en-1-yn-3-ol [10]

-

In a suitable reaction vessel, charge 6-Methyl-5-hepten-2-one.

-

Introduce a mixture of ammonia (B1221849) and acetylene (B1199291) gas (approximately 20-25% acetylene).

-

The reaction is carried out in the presence of a strong base such as potassium hydroxide.

-

Maintain the reaction temperature between 35-40°C and a pressure of 2.0-2.5 MPa for 2-3 hours.

-

Upon completion, the reaction mixture is worked up to isolate the product, 3,7-dimethyloct-6-en-1-yn-3-ol.

Step 2: Hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol to this compound [11]

-

The alkyne from the previous step is subjected to hydrogenation.

-

A palladium-based catalyst, such as Pd on CaCO₃ (Lindlar's catalyst), is typically used to selectively reduce the alkyne to an alkene.

-

The reaction is carried out in a suitable solvent under a hydrogen atmosphere.

-

The progress of the reaction is monitored by techniques such as TLC or GC.

-

Upon complete conversion, the catalyst is filtered off, and the solvent is removed to yield this compound. The product should be purified by distillation.

Analysis by Gas Chromatography (GC)

The purity and identity of this compound can be determined using gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[12]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

GC System: Utilize a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or SE-30).[12]

-

Injector and Detector: Set the injector and detector temperatures appropriately to ensure vaporization of the sample and detection of the analyte.

-

Oven Program: A temperature program should be established to achieve good separation of the components in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Data Analysis: The retention time of the peak corresponding to this compound can be used for its identification by comparing it to a standard. The peak area can be used for quantification.

Signaling Pathways and Logical Relationships

This compound serves as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This compound is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), which plays a significant role in the oxidation of branched-chain fatty acids.[7]

References

- 1. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (r)-3,7-Dimethyl-1-octene | C10H20 | CID 22805578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]

- 5. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 4984-01-4 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]

- 11. EP2609063A2 - Process for the manufacture of 3,7-dimethyl-1-octen-3-ol - Google Patents [patents.google.com]

- 12. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-7-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of the acyclic monoterpene, 2,6-dimethyl-7-octene. The information presented is curated for professionals in chemical research and drug development who require a detailed understanding of the synthesis and physicochemical properties of this compound.

Synthesis of 2,6-Dimethyl-7-octene

A viable and widely utilized method for the synthesis of terminal alkenes from ketones is the Wittig reaction.[1][2] This approach is proposed for the synthesis of 2,6-dimethyl-7-octene, starting from the readily available 6-methyl-2-heptanone. The overall synthetic pathway involves two main stages: the preparation of the Wittig reagent (methyltriphenylphosphonium bromide) and the subsequent Wittig reaction with the ketone.

Synthesis of the Wittig Reagent: Methyltriphenylphosphonium (B96628) Bromide

The necessary Wittig reagent, methyltriphenylphosphonium bromide, is synthesized via a nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl bromide.[3]

Reaction:

A diagram illustrating the synthesis of the Wittig reagent is provided below.

Caption: Synthesis of Methyltriphenylphosphonium Bromide.

Wittig Reaction: 6-Methyl-2-heptanone with Methyltriphenylphosphonium Bromide

The core of the synthesis involves the reaction of 6-methyl-2-heptanone with the prepared methyltriphenylphosphonium bromide in the presence of a strong base to form the desired product, 2,6-dimethyl-7-octene, and triphenylphosphine oxide as a byproduct.[1][2]

Reaction:

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the Synthesis of 2,6-Dimethyl-7-octene.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of 2,6-dimethyl-7-octene based on established Wittig reaction procedures.[1][2][3]

Preparation of Methyltriphenylphosphonium Bromide

| Step | Procedure |

| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. |

| 2 | Add methyl bromide (1.1 eq) to the solution. |

| 3 | Heat the reaction mixture to reflux and maintain for 24 hours. |

| 4 | Cool the mixture to room temperature, allowing the white precipitate of methyltriphenylphosphonium bromide to form. |

| 5 | Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum. |

Synthesis of 2,6-Dimethyl-7-octene via Wittig Reaction

| Step | Procedure |

| 1 | In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). |

| 2 | Cool the suspension to 0 °C in an ice bath. |

| 3 | Slowly add a solution of a strong base, such as n-butyllithium (1.1 eq) in hexanes, to the suspension. The formation of the orange-red ylide indicates a successful reaction. |

| 4 | Stir the mixture at 0 °C for 1 hour. |

| 5 | Slowly add a solution of 6-methyl-2-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C. |

| 6 | Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. |

| 7 | Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. |

| 8 | Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x volume of aqueous layer). |

| 9 | Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. |

| 10 | Filter to remove the drying agent and concentrate the filtrate under reduced pressure. |

| 11 | Purify the crude product by fractional distillation to obtain pure 2,6-dimethyl-7-octene. |

Characterization of 2,6-Dimethyl-7-octene

Predicted Spectroscopic Data

The following table summarizes the expected physicochemical properties and key spectroscopic data for 2,6-dimethyl-7-octene.

| Property | Predicted Value/Characteristic Peaks |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | ~140-145 °C |

| ¹H NMR | δ (ppm): ~5.8 (dd, 1H, -CH=CH₂) ~4.9 (m, 2H, -CH=CH ₂) ~2.0 (m, 1H, -CH (CH₃)CH₂-) ~1.6-1.1 (m, CH₂ and CH protons) ~0.9 (d, 3H, -CH(CH ₃)CH₂-) ~0.85 (d, 6H, -CH(CH ₃)₂) |

| ¹³C NMR | δ (ppm): ~145 (-C H=CH₂) ~112 (-CH=C H₂) ~40-30 (aliphatic CH and CH₂) ~22-20 (aliphatic CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3075 (C-H stretch, sp² C-H) ~2960-2850 (C-H stretch, sp³ C-H) ~1640 (C=C stretch, alkene) ~990 and 910 (C-H bend, out-of-plane for -CH=CH₂) |

| Mass Spectrometry | m/z: 140 (M⁺) 125 (M⁺ - CH₃) 97 (M⁺ - C₃H₇) 83, 69, 55, 41 (characteristic alkene fragments) |

Rationale for Predicted Data

-

¹H NMR: The spectrum is expected to show characteristic signals for a terminal vinyl group (~5.8 and ~4.9 ppm). The remaining aliphatic protons will appear in the upfield region, with splitting patterns corresponding to their neighboring protons.

-

¹³C NMR: The two sp² hybridized carbons of the terminal alkene will be the most downfield signals. The eight sp³ hybridized carbons will appear in the upfield aliphatic region.

-

IR Spectroscopy: The presence of the terminal alkene is strongly indicated by the C-H stretching vibration of the sp² hybridized carbons just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.[4] The out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹ are also diagnostic for a monosubstituted alkene.[4]

-

Mass Spectrometry: The molecular ion peak is expected at m/z 140. Common fragmentation patterns for branched alkenes include the loss of alkyl radicals, leading to the formation of stable carbocations. The fragmentation will likely involve cleavage at the branched positions.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for 2,6-dimethyl-7-octene using the Wittig reaction. The provided experimental protocols offer a solid foundation for its laboratory preparation. Furthermore, the predicted characterization data serves as a valuable reference for analytical confirmation of the synthesized product. This information is intended to support further research and development activities involving this and related terpenoid structures.

References

An In-depth Technical Guide to the Physical Properties of 3,7-Dimethyl-1-octene

This technical guide provides a comprehensive overview of the key physical properties of 3,7-Dimethyl-1-octene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C10H20.[1][2][3] Its physical characteristics are crucial for its application in various chemical syntheses and research contexts.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 154-156 °C | Standard atmospheric pressure |

| Density | 0.733 g/mL | 20 °C |

| 0.740 g/cm³ | Not specified |

Data sourced from multiple chemical suppliers and databases.[4][5][6]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for measuring the boiling point and density of liquid hydrocarbons like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, several methods can be employed. The simple distillation method is a common and effective technique.[7][8]

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: A known volume (e.g., 25 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is continuously monitored.

-

Data Collection: The temperature is recorded when it stabilizes, which indicates that the vapor of the pure substance is consistently passing the thermometer. This stable temperature is the boiling point of the liquid. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.

2.2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it can be determined using straightforward laboratory techniques.

Methodology: Mass and Volume Measurement

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its measured volume. For higher accuracy, a pycnometer or a digital density meter can be used.[9][10]

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and density of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. 1-Octene, 3,7-dimethyl- [webbook.nist.gov]

- 2. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 4984-01-4 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound = 97.0 GC 4984-01-4 [sigmaaldrich.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ucalgary.ca [ucalgary.ca]

- 10. m.youtube.com [m.youtube.com]

Chiral Properties of 3,7-Dimethyl-1-octene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octene is a chiral alpha-olefin, a class of organic compounds with significant applications in polymer chemistry and as intermediates in the synthesis of more complex molecules. The presence of a stereocenter at the C3 position gives rise to two enantiomeric forms: (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, a critical consideration in drug development and other stereospecific applications. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, separation, characterization, and the potential biological implications of its stereoisomerism.

While specific experimental data for the enantiomers of this compound is not extensively available in publicly accessible literature, this guide outlines the established principles and methodologies applicable to this and similar chiral hydrocarbons.

Physicochemical and Chiral Properties

The physical and chiral properties of the enantiomers of this compound are expected to be identical, with the exception of their interaction with plane-polarized light. The table below summarizes key physicochemical data for the racemic mixture and provides illustrative values for the specific optical rotation of the individual enantiomers, as direct experimental values are not readily found in the literature.

| Property | Racemic this compound | (R)-3,7-Dimethyl-1-octene (Illustrative) | (S)-3,7-Dimethyl-1-octene (Illustrative) |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol [1] | 140.27 g/mol |

| Boiling Point | 154-156 °C[2] | 154-156 °C | 154-156 °C |

| Density | 0.733 g/mL at 20 °C[2] | 0.733 g/mL at 20 °C | 0.733 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.417[2] | 1.417 | 1.417 |

| Specific Rotation ([α]D) | 0° | > 0° (dextrorotatory) | < 0° (levorotatory) |

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically enriched this compound can be approached through asymmetric catalysis, a cornerstone of modern organic synthesis. One plausible method involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Illustrative Protocol: Asymmetric Grignard Cross-Coupling

This hypothetical protocol is based on well-established principles of enantioselective cross-coupling reactions.

Objective: To synthesize (R)- or (S)-3,7-Dimethyl-1-octene with high enantiomeric excess.

Materials:

-

A suitable prochiral precursor (e.g., a substituted alkene)

-

A Grignard reagent (e.g., methylmagnesium bromide)

-

A chiral transition metal catalyst (e.g., a nickel or palladium complex with a chiral ligand)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor are dissolved in an anhydrous solvent to form the active chiral catalyst in situ.

-

Reaction Setup: In a separate flame-dried Schlenk flask, the prochiral precursor is dissolved in the same anhydrous solvent.

-

Reaction Initiation: The prepared chiral catalyst solution is transferred to the solution of the prochiral precursor. The mixture is cooled to the desired reaction temperature (e.g., -78 °C).

-

Addition of Grignard Reagent: The Grignard reagent is added dropwise to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

-

Chiral Analysis: The enantiomeric excess (ee%) of the purified product is determined by chiral gas chromatography.

Enantiomeric Separation (Chiral Resolution)

The separation of a racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.

Protocol: Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of this compound.

Materials:

-

Racemic this compound

-

A gas chromatograph equipped with a flame ionization detector (FID)

-

A chiral capillary column (e.g., a column coated with a cyclodextrin (B1172386) derivative)

-

High-purity carrier gas (e.g., helium or hydrogen)

-

A suitable solvent for sample preparation (e.g., hexane)

Procedure:

-

Sample Preparation: A dilute solution of the racemic this compound is prepared in the chosen solvent.

-

Instrument Setup: The GC is equipped with the chiral capillary column. The oven temperature program, injector temperature, detector temperature, and carrier gas flow rate are optimized to achieve good separation of the enantiomers.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The enantiomers travel through the chiral column at different rates due to their differential interactions with the chiral stationary phase, leading to their separation.

-

Detection: The separated enantiomers are detected by the FID as they elute from the column.

-

Data Analysis: The retention times of the two peaks are used to identify the enantiomers, and the peak areas are used to determine their relative proportions and calculate the enantiomeric excess.

Characterization of Enantiomers

Protocol: Polarimetry for Specific Rotation Measurement

Objective: To measure the specific rotation of an enantiomerically pure sample of this compound.[3]

Materials:

-

An enantiomerically pure sample of (R)- or (S)-3,7-Dimethyl-1-octene

-

A high-purity solvent in which the sample is soluble (e.g., chloroform (B151607) or ethanol)

-

A polarimeter

-

A volumetric flask

-

A polarimeter cell of a known path length

Procedure:

-

Solution Preparation: A precise mass of the enantiomerically pure sample is dissolved in a known volume of the solvent in a volumetric flask to obtain a solution of a known concentration.[4]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.[4]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters.[4]

-

Visualizations

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Differential interaction of enantiomers with a chiral biological receptor.

Biological Significance of Chirality

The stereochemistry of a molecule is paramount in its interaction with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral.[5] This chirality dictates a high degree of stereospecificity in biological recognition and activity. Although specific studies on the differential biological effects of the enantiomers of this compound are scarce, the principles of stereoisomerism in pharmacology and toxicology are well-established.

Different enantiomers of a chiral compound can exhibit markedly different pharmacological activities. One enantiomer may be therapeutically active, while the other may be inactive or even exert toxic effects. This is because the precise three-dimensional arrangement of atoms in one enantiomer allows for a favorable interaction with its biological target, whereas the mirror image enantiomer may not bind as effectively or may bind to a different target altogether.

For acyclic monoterpenes, to which this compound belongs, biological activities such as antimicrobial, anti-inflammatory, and insect-repellent properties have been reported. It is highly probable that these activities are stereospecific. For instance, the olfactory receptors in insects can often differentiate between enantiomers, leading to one enantiomer being a potent attractant or repellent while the other is inactive.

Conclusion

This compound possesses a chiral center that gives rise to (R) and (S) enantiomers. While specific data on the individual enantiomers are limited, this guide has outlined the fundamental principles and experimental methodologies for their synthesis, separation, and characterization. The importance of stereochemistry in biological systems underscores the need for further research into the distinct properties and potential applications of the enantiomers of this compound. The development of efficient enantioselective synthetic routes and chiral separation techniques will be crucial for unlocking the full potential of these chiral building blocks in fields ranging from materials science to drug discovery.

References

- 1. digicollections.net [digicollections.net]

- 2. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)- and (S)-3,7-Dimethyl-1-octene: Chiral Building Blocks in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 3,7-dimethyl-1-octene, specifically (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. These chiral molecules serve as valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. This document details their synthesis, physical and chemical properties, and potential applications, with a focus on providing practical experimental protocols and relevant data for laboratory use.

Introduction

(R)- and (S)-3,7-Dimethyl-1-octene are optically active isomers of a branched-chain alkene. Their chirality, arising from the stereocenter at the C3 position, makes them attractive starting materials for the synthesis of complex chiral molecules. The distinct spatial arrangement of the substituents around the chiral center can lead to significantly different biological activities in the final products, underscoring the importance of enantiomerically pure starting materials in drug discovery and development. While not directly involved in known signaling pathways themselves, their incorporation into larger molecules can dictate the interaction of those molecules with biological targets.

Physical and Chemical Properties

The enantiomers of this compound share identical physical properties in a non-chiral environment, such as boiling point and density. Their distinguishing characteristic is their opposite interaction with plane-polarized light.

| Property | (R)-3,7-Dimethyl-1-octene | (S)-3,7-Dimethyl-1-octene | Racemic this compound |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol [1][2] |

| CAS Number | 22805578 | Not available | 4984-01-4[1][2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 154-156 °C (lit.)[1] | 154-156 °C (lit.) | 154-156 °C (lit.)[1] |

| Density | 0.733 g/mL at 20 °C (lit.)[1] | 0.733 g/mL at 20 °C (lit.) | 0.733 g/mL at 20 °C (lit.)[1] |

| Refractive Index (n20/D) | ~1.417 | ~1.417 | 1.417[1] |

| Specific Rotation ([α]D) | > 0 (Dextrorotatory) | < 0 (Levorotatory) | 0 |

Synthesis and Experimental Protocols

The enantioselective synthesis of (R)- and (S)-3,7-dimethyl-1-octene is most commonly achieved through a Wittig reaction starting from the corresponding enantiomerically pure citronellal (B1669106). (R)-(+)-Citronellal and (S)-(-)-Citronellal serve as readily available chiral precursors.

Synthesis of (R)-(+)-Citronellal

(R)-(+)-Citronellal can be synthesized from geraniol (B1671447) or nerol (B1678202) through asymmetric isomerization. A detailed protocol for the synthesis of (R)-(+)-citronellal from N,N-diethylgeranylamine is provided in Organic Syntheses.[3][4]

Synthesis of (R)-3,7-Dimethyl-1-octene via Wittig Reaction

This protocol outlines the synthesis of (R)-3,7-dimethyl-1-octene from (R)-(+)-citronellal using a Wittig reaction.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (R)-3,7-Dimethyl-1-octene.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

(R)-(+)-Citronellal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of (R)-(+)-citronellal in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using pentane as the eluent to yield pure (R)-3,7-dimethyl-1-octene.

Synthesis of (S)-3,7-Dimethyl-1-octene

The synthesis of (S)-3,7-dimethyl-1-octene follows the same procedure as the (R)-enantiomer, with the substitution of (S)-(-)-citronellal as the starting material.

Chiral Analysis by Gas Chromatography (GC)

The enantiomeric purity of this compound can be determined by gas chromatography using a chiral stationary phase.

Diagram of the GC Analysis Workflow:

Caption: Workflow for chiral GC analysis.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-DEX™ or γ-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a slow rate (e.g., 2-5 °C/min) to achieve optimal separation.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., pentane or hexane) is injected.

The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Applications in Drug Development

Their utility lies in their ability to introduce a specific stereocenter early in a synthetic sequence, which can then be elaborated to form the desired target molecule. The hydrophobic carbon chain can be a key structural element in molecules designed to interact with nonpolar binding pockets in biological targets. The terminal double bond provides a functional handle for further chemical transformations, such as hydroboration-oxidation to introduce a primary alcohol, or epoxidation to form a chiral epoxide, both of which are versatile intermediates in organic synthesis.

Logical Relationship of Chiral Building Blocks in Drug Synthesis:

Caption: Role of chiral building blocks in drug synthesis.

Biological Activities of Related Compounds

While direct studies on the biological activities of (R)- and (S)-3,7-dimethyl-1-octene are limited, their structural precursors and related terpenoids, such as citronellal and citronellol, have been investigated for various biological effects. These studies suggest potential areas of interest for derivatives of this compound.

Citronellal has been reported to possess antimicrobial, anti-inflammatory, and insect-repellent properties.[5] Citronellol is also known for its antimicrobial and anti-inflammatory activities and is a widely used fragrance ingredient.[6] These biological activities are often attributed to the interaction of the terpene structure with cell membranes and inflammatory pathways. For instance, the anti-inflammatory effects of some terpenes are linked to the inhibition of enzymes in the arachidonic acid pathway.[5]

Proposed Anti-inflammatory Signaling Pathway:

Caption: Inhibition of the arachidonic acid pathway.

Conclusion

(R)- and (S)-3,7-Dimethyl-1-octene are valuable chiral building blocks with significant potential in asymmetric synthesis. The ability to produce these enantiomers in high purity from readily available natural products like citronellal makes them attractive for applications in the pharmaceutical and fine chemical industries. This guide has provided a foundational understanding of their synthesis, properties, and analytical characterization, offering practical protocols and a framework for their utilization in research and development. Further exploration of their incorporation into novel bioactive molecules is a promising avenue for future research.

References

The Elusive Natural Presence of 3,7-Dimethyl-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octene is an irregular monoterpene that has garnered interest due to its potential applications. However, its natural occurrence remains a subject of limited documentation in scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its biosynthetic origins and the methodologies employed for the analysis of related compounds. While definitive quantitative data on its natural abundance is scarce, this guide consolidates the available information to support further research and exploration.

Natural Occurrence of this compound and Structurally Related Compounds

Initial database suggestions of this compound's presence in wormwood (Artemisia absinthium) are not substantiated by detailed chemical analyses of wormwood essential oils from various global regions. Numerous studies focusing on the composition of Artemisia absinthium essential oil have not identified this compound as a constituent. This suggests that if it is present, it is likely in concentrations below the detection limits of standard analytical methods or specific to unstudied chemotypes.

While direct evidence for the natural occurrence of this compound is limited, structurally related compounds have been isolated from plant sources. This indicates that the biosynthetic machinery for producing similar carbon skeletons exists in nature.

| Compound | Natural Source(s) | Family | Reference(s) |

| 3,7-dimethyl-oct-6-en-1-ol | Zaleya decandra | Aizoaceae | [1] |

| This compound-3,6,7-triol | Grape (Vitis vinifera), Papaya (Carica papaya), Wine | Vitaceae, Caricaceae | [2] |

This table summarizes the known natural occurrences of compounds structurally related to this compound.

Biosynthetic Pathway: The Realm of Irregular Monoterpenes

Regular monoterpenes are synthesized via the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In contrast, this compound is classified as an irregular monoterpene, which is formed through a non-head-to-tail fusion of isoprenoid precursors.

The biosynthesis of irregular monoterpenes, such as the related compound lavandulol (B192245), is initiated by the head-to-middle condensation of two DMAPP molecules. This reaction is catalyzed by a specific class of enzymes. A key enzyme in this pathway is lavandulyl diphosphate synthase (LPPS) , which produces lavandulyl diphosphate (LPP), a precursor for various irregular monoterpenes. While the specific enzymes leading to this compound have not been elucidated, the pathway for lavandulol provides a foundational model.

Experimental Protocols for the Analysis of Monoterpenes

While specific protocols for the isolation and quantification of this compound from natural sources are not available due to its elusive nature, a general workflow for the analysis of monoterpenes from plant material can be described. This workflow is based on established methods for similar volatile compounds.

Sample Preparation: Extraction of Volatile Compounds

Objective: To extract volatile compounds, including potential monoterpenes, from the plant matrix.

Methodology: Hydrodistillation

-

Plant Material: Air-dried aerial parts of the plant are used.

-

Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.

-

Procedure: a. A known quantity of the dried plant material is placed in a flask with distilled water. b. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser. c. The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water. d. The essential oil is collected and dried over anhydrous sodium sulfate. e. The yield of the essential oil is calculated based on the initial weight of the plant material.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the extracted essential oil.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used for the separation of terpenes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is essential for the effective separation of a complex mixture of volatile compounds. An example program would be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Final hold: 240°C for 10 minutes.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass range scanned is typically from m/z 40 to 500.

-

Compound Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is prepared using an authentic standard of this compound. An internal standard is often used to improve accuracy and reproducibility. The concentration of the target analyte in the sample is then determined from the calibration curve.

Conclusion

The natural occurrence of this compound remains an open area for research. While direct evidence of its presence in significant quantities in plants, insects, or microorganisms is currently lacking in peer-reviewed literature, the existence of structurally similar irregular monoterpenes suggests that its natural synthesis is plausible. The biosynthetic pathway for irregular monoterpenes provides a theoretical framework for its formation.

Future research should focus on the analysis of a wider range of plant species, particularly those known to produce other irregular monoterpenes. Furthermore, investigations into insect pheromone blends and the volatile organic compounds of microorganisms could reveal novel sources of this compound. The application of highly sensitive analytical techniques will be crucial in detecting and quantifying what may be trace amounts of this compound in complex natural matrices. This guide provides the foundational knowledge and methodological considerations to support these future endeavors.

References

Navigating the Thermal Landscape of 3,7-Dimethyl-1-octene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Alkene Thermal Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. For 3,7-Dimethyl-1-octene, a mono-substituted alkene with significant branching, several factors influence its susceptibility to thermal degradation. The stability of alkenes generally increases with the degree of substitution at the double bond (tetrasubstituted > trisubstituted > disubstituted > monosubstituted). This is attributed to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects. However, steric hindrance in highly branched structures can introduce strain, potentially lowering the decomposition temperature.

The pyrolysis of alkanes and alkenes typically proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. For this compound, the initiation step would likely involve the homolytic cleavage of a C-C bond, with the weakest bond being the most susceptible to breaking at elevated temperatures.

Predicted Thermal Decomposition Profile

While precise decomposition temperatures for this compound are not documented, we can infer its general stability profile. As a volatile organic compound, its thermal stability is a critical parameter for handling and storage. The flash point of this compound is reported to be 41°C, indicating a high degree of flammability. Its boiling point is in the range of 154-156°C. Thermal decomposition is expected to occur at temperatures significantly above its boiling point. Studies on other hydrocarbons, such as n-hexane, show that thermal decomposition initiates at much higher temperatures, with significant breakdown occurring at several hundred degrees Celsius.

Table 1: Predicted Thermal Stability Characteristics of this compound

| Parameter | Predicted Value/Characteristic | Notes |

| Decomposition Onset Temperature | > 200°C (estimated) | This is a conservative estimate. The actual onset may be higher and is dependent on the atmosphere (inert vs. oxidative). |

| Primary Decomposition Mechanism | Free-radical chain reaction | Involving initiation (C-C bond scission), propagation (hydrogen abstraction, β-scission), and termination (radical recombination). |

| Potential Major Byproducts | Methane, Ethylene, Propylene, Isobutylene, and other smaller alkanes and alkenes. | The specific distribution would depend on the decomposition temperature and pressure. Formation of smaller, more stable molecules is favored. |

| Kinetic Parameters | To be determined experimentally | Activation energy and pre-exponential factor would quantify the temperature dependence of the decomposition rate. |

Experimental Protocols for Determining Thermal Stability

To rigorously determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to volatilization and/or decomposition, and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer capable of controlled heating rates and atmosphere.

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment should be conducted under a controlled, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, the temperature of maximum mass loss rate (from the first derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of thermal events such as melting, boiling, and decomposition (exothermic or endothermic).

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events (like boiling) will appear as downward peaks, while exothermic events (like some decomposition processes) will appear as upward peaks. The onset temperature and the peak temperature of these events provide crucial information about the thermal stability.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous byproducts released during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Procedure: The TGA experiment is performed as described above. The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The mass spectrometer or FTIR provides real-time data on the chemical composition of the evolved gases as a function of temperature. This allows for the identification of decomposition products and helps in elucidating the decomposition mechanism.

Visualizing a Potential Decomposition Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of the thermal decomposition of this compound, based on common free-radical mechanisms for hydrocarbons.

Caption: Hypothetical free-radical decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability study is depicted in the following workflow diagram.

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust understanding can be built upon the foundational principles of organic chemistry and established analytical techniques. The methodologies and theoretical frameworks presented in this guide provide a clear path for researchers and drug development professionals to thoroughly evaluate the thermal properties of this compound. By employing techniques such as TGA, DSC, and EGA, and by considering the likely free-radical decomposition pathways, a comprehensive thermal stability profile can be established. This knowledge is indispensable for ensuring the safe handling, storage, and application of this compound, thereby safeguarding the integrity of research and development processes.

Methodological & Application

Synthesis of 3,7-Dimethyl-1-octene from Geraniol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 3,7-dimethyl-1-octene from geraniol (B1671447). The synthesis involves the initial hydrogenation of geraniol to produce the intermediate, 3,7-dimethyl-1-octanol, followed by the acid-catalyzed dehydration of this alcohol to yield the final product, this compound. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflows.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, serves as a versatile starting material for the synthesis of various valuable compounds in the fragrance, flavor, and pharmaceutical industries. The conversion of geraniol to this compound, a terminal alkene, provides a useful building block for further chemical transformations. The described synthesis is a two-step process:

-

Hydrogenation of Geraniol: The double bonds in geraniol are selectively reduced to yield 3,7-dimethyl-1-octanol (also known as tetrahydrogeraniol). This is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Nickel-based catalysts.

-

Dehydration of 3,7-Dimethyl-1-octanol: The resulting primary alcohol undergoes acid-catalyzed dehydration to form the terminal alkene, this compound. This elimination reaction is generally carried out at elevated temperatures with a strong acid catalyst like phosphoric acid or sulfuric acid.

Overall Reaction Pathway

The overall transformation from geraniol to this compound is depicted in the following diagram:

Step 1: Hydrogenation of Geraniol to 3,7-Dimethyl-1-octanol

This step involves the saturation of the two carbon-carbon double bonds in the geraniol molecule. Various catalytic systems can be employed for this transformation, with differing conditions and yields.

Quantitative Data for Hydrogenation

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Transformation Efficiency (%) | Selectivity (%) | Reference |

| Pd/C | Geraniol | 160 | 40 | - | 99.4 | 95.9 | [1] |

| Ni-based | Geraniol | 100 | 40 | - | 98.9 | 98.7 | [1] |

| Ru-BINAP | Geraniol | 20 | 100 | 8 | - | 97 (to citronellol) | [2] |

Note: The Ru-BINAP catalyst is primarily for asymmetric hydrogenation to citronellol, but over-reduction to 3,7-dimethyl-1-octanol can occur.

Experimental Protocol: Hydrogenation using Pd/C Catalyst

This protocol is adapted from established procedures for the hydrogenation of geraniol.[1]

Materials:

-

Geraniol

-

Palladium on carbon (5% Pd/C)

-

High-pressure autoclave with stirring mechanism

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Workflow Diagram:

Procedure:

-

Reactor Charging: In a high-pressure autoclave, place geraniol and 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 0.1-1% by weight relative to the geraniol.

-

Purging: Seal the autoclave and purge the system with an inert gas, such as argon or nitrogen, three times to remove any residual air.

-

Pressurization: Pressurize the autoclave with hydrogen gas to 40 bar.

-

Reaction: Heat the reaction mixture to 160°C with vigorous stirring. The progress of the reaction can be monitored by observing the uptake of hydrogen gas.

-

Cooling and Depressurization: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,7-dimethyl-1-octanol.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

-

Analysis: Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Step 2: Dehydration of 3,7-Dimethyl-1-octanol to this compound

This step involves the elimination of a water molecule from the primary alcohol to form a terminal alkene. This reaction is typically performed under harsh conditions using a strong acid catalyst.

Quantitative Data for Dehydration of Long-Chain Primary Alcohols

| Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | Olefin Yield (%) | Reference |

| Phosphoric Acid | C7-C12 α-alcohols | 170-230 | 6 | up to 93 | [3][4] |

| Sulfuric Acid | Primary Alcohols | 170-180 | - | Varies | [5] |

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is based on general procedures for the dehydration of long-chain primary alcohols.[3][4]

Materials:

-

3,7-Dimethyl-1-octanol

-

Concentrated Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Workflow Diagram:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 3,7-dimethyl-1-octanol and a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume).

-

Dehydration and Distillation: Heat the mixture to a temperature of 170-190°C. As the reaction proceeds, the lower-boiling product, this compound, along with water, will distill over. Collect the distillate in a receiving flask.

-

Work-up:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-